Quinoline-7,8-diol hydrochloride
Overview
Description
Quinoline-7,8-diol hydrochloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives have garnered significant attention due to their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of quinoline derivatives, including Quinoline-7,8-diol hydrochloride, can be achieved through various methods. Some common synthetic routes include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Catalyst-Based Synthesis: Utilizing catalysts such as clay or other recyclable materials can enhance the efficiency of the reaction.
One-Pot Reactions: These reactions involve combining all reactants in a single vessel, simplifying the process and reducing waste.
Solvent-Free Conditions: Conducting reactions without solvents can be more environmentally friendly and cost-effective.
Ionic Liquids and Ultrasound Promoted Synthesis: These methods use ionic liquids or ultrasound to facilitate the reaction, often resulting in higher purity products.
Chemical Reactions Analysis
Quinoline-7,8-diol hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Quinoline-7,8-diol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline-7,8-diol hydrochloride involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, these compounds can interfere with microbial cell wall synthesis and protein synthesis, contributing to their antimicrobial properties .
Comparison with Similar Compounds
Quinoline-7,8-diol hydrochloride can be compared with other similar compounds, such as:
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Quinoline-5,8-diol: Another derivative with potential therapeutic applications.
Quinoline-2,4-diol: Studied for its anticancer and anti-inflammatory effects.
Properties
IUPAC Name |
quinoline-7,8-diol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2.ClH/c11-7-4-3-6-2-1-5-10-8(6)9(7)12;/h1-5,11-12H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNXZAWHVSVTCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)O)O)N=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791721 | |
Record name | 8-Hydroxyquinolin-7(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
671780-00-0 | |
Record name | 8-Hydroxyquinolin-7(1H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20791721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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